![molecular formula C16H15N3O4 B11113026 3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11113026.png)
3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a nitro group and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The dimethylphenylamino group is then introduced via a nucleophilic substitution reaction, where 2,4-dimethylaniline reacts with a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenylamino group can be replaced by other nucleophiles.
Condensation: The benzoxazole ring can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets. The nitro group and benzoxazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIMETHYLPHENYL)BENZOXAZOLE: Similar structure but lacks the nitro group.
6-NITROBENZOXAZOLE: Contains the nitro group but lacks the dimethylphenylamino group.
2,4-DIMETHYLANILINE: Contains the dimethylphenylamino group but lacks the benzoxazole ring.
Uniqueness
3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the dimethylphenylamino group on the benzoxazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-[(2,4-dimethylanilino)methyl]-6-nitro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15N3O4/c1-10-3-5-13(11(2)7-10)17-9-18-14-6-4-12(19(21)22)8-15(14)23-16(18)20/h3-8,17H,9H2,1-2H3 |
InChI Key |
WINYRCCHZCJBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112953.png)
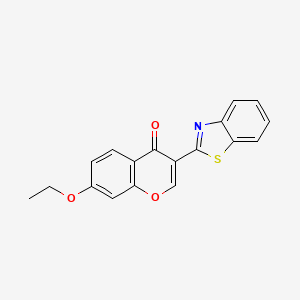
![1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
![N-[2-(2-{(E)-1-[5-(2,5-Dichlorophenyl)-2-furyl]methylidene}hydrazino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11112971.png)
![2-ethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide](/img/structure/B11112973.png)
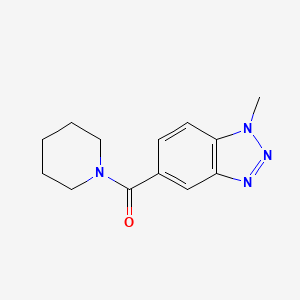
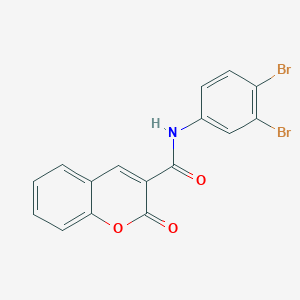
acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide](/img/structure/B11112987.png)
![N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112994.png)
![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11113006.png)
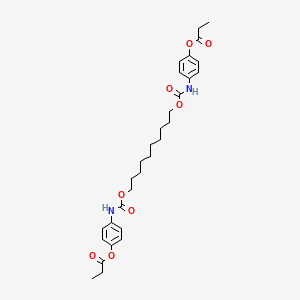
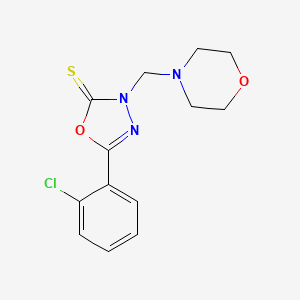
![N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide](/img/structure/B11113042.png)
